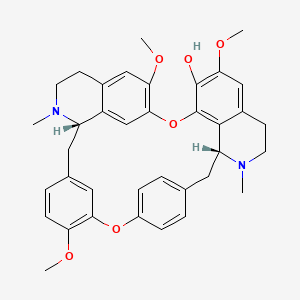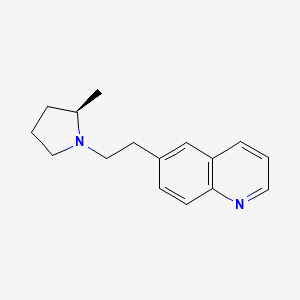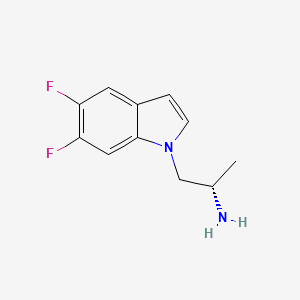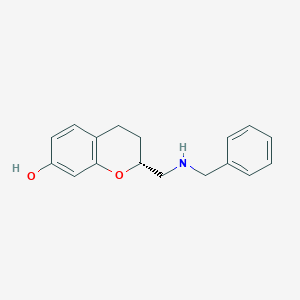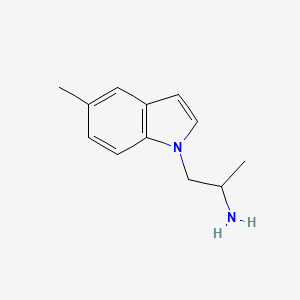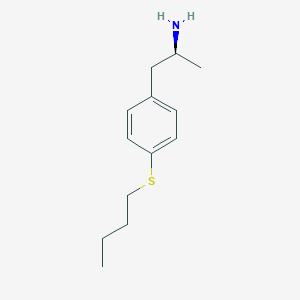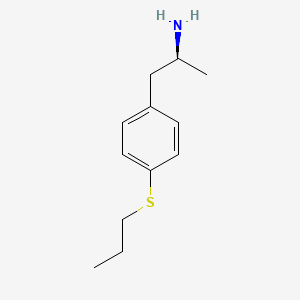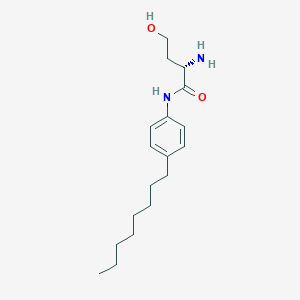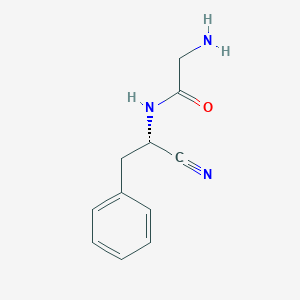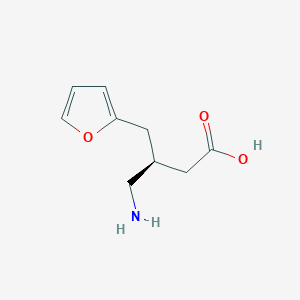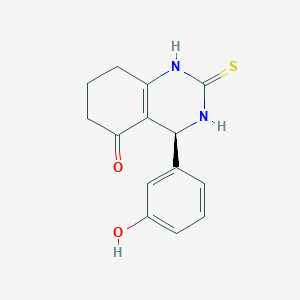![molecular formula C8H16N2S B10838731 (S)-3-Propyl-[1,4]thiazepan-(5E)-ylideneamine](/img/structure/B10838731.png)
(S)-3-Propyl-[1,4]thiazepan-(5E)-ylideneamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-Propyl-[1,4]thiazepan-(5E)-ylideneamine is a heterocyclic compound that contains a thiazepane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Propyl-[1,4]thiazepan-(5E)-ylideneamine typically involves the formation of the thiazepane ring followed by the introduction of the propyl group and the ylideneamine functionality. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the cyclization of a suitable amine with a thioester can yield the thiazepane ring .
Industrial Production Methods
Industrial production methods for this compound may involve the use of high-throughput synthesis techniques and optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-3-Propyl-[1,4]thiazepan-(5E)-ylideneamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiazepane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols .
Wissenschaftliche Forschungsanwendungen
(S)-3-Propyl-[1,4]thiazepan-(5E)-ylideneamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Potential applications include the development of new pharmaceuticals, particularly those targeting neurological disorders.
Industry: It can be used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of (S)-3-Propyl-[1,4]thiazepan-(5E)-ylideneamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Thiazepan-5-one: A related compound with a similar thiazepane ring structure.
7-Phenyl-1,4-thiazepan-5-one: Another compound with a thiazepane ring, but with a phenyl group instead of a propyl group.
Uniqueness
(S)-3-Propyl-[1,4]thiazepan-(5E)-ylideneamine is unique due to its specific substitution pattern and the presence of the ylideneamine functionality. This gives it distinct chemical and biological properties compared to other thiazepane derivatives .
Eigenschaften
Molekularformel |
C8H16N2S |
|---|---|
Molekulargewicht |
172.29 g/mol |
IUPAC-Name |
(3S)-3-propyl-2,3,6,7-tetrahydro-1,4-thiazepin-5-amine |
InChI |
InChI=1S/C8H16N2S/c1-2-3-7-6-11-5-4-8(9)10-7/h7H,2-6H2,1H3,(H2,9,10)/t7-/m0/s1 |
InChI-Schlüssel |
SWOQAUBWIBZBLQ-ZETCQYMHSA-N |
Isomerische SMILES |
CCC[C@H]1CSCCC(=N1)N |
Kanonische SMILES |
CCCC1CSCCC(=N1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2R,4E)-2-[(naphthalen-2-ylcarbonyl)amino]-5-phenylpent-4-enoic acid](/img/structure/B10838648.png)
